N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Sulfonyl Group: The sulfonyl group is added through a sulfonation reaction using sulfonyl chlorides.
Formation of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring modulates its pharmacokinetic properties . The sulfonyl group is crucial for its activity, influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N-(2-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(2-((4-(2-methylphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets . This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3S/c17-14-3-1-2-4-15(14)19-8-10-20(11-9-19)24(22,23)12-7-18-16(21)13-5-6-13/h1-4,13H,5-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWLQPIKKFDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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